molecular formula C11H13BrN2O B13211848 5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one

5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one

Cat. No.: B13211848
M. Wt: 269.14 g/mol
InChI Key: IEXZGXFDHFGSCU-UHFFFAOYSA-N
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Description

5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving the desired selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups on the phenyl ring.

    Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or other oxidized derivatives, while substitution reactions can yield a variety of substituted pyrrolidin-2-one derivatives .

Scientific Research Applications

5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidin-2-one derivatives, such as:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Prolinol derivatives

Uniqueness

5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

5-(2-amino-3-bromo-5-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H13BrN2O/c1-6-4-7(11(13)8(12)5-6)9-2-3-10(15)14-9/h4-5,9H,2-3,13H2,1H3,(H,14,15)

InChI Key

IEXZGXFDHFGSCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C2CCC(=O)N2

Origin of Product

United States

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